molecular formula C20H21N3 B3887285 (E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine

(E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine

Cat. No.: B3887285
M. Wt: 303.4 g/mol
InChI Key: AOLSHLOOPLHLOR-RCCKNPSSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine typically involves the condensation of an anthracene derivative with a piperazine derivative. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. For example, the reaction between anthracene-9-carbaldehyde and 4-methylpiperazine in the presence of an acid catalyst can yield the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction may produce anthracen-9-ylmethylamine derivatives.

Scientific Research Applications

(E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets. For example, in its antibacterial applications, the compound may inhibit bacterial enzymes or disrupt bacterial cell membranes, leading to cell death . The presence of the imine group allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • Nifurzide
  • Nifuroxazide
  • Furazolidone
  • Nitrofurazone

Uniqueness

(E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine is unique due to its specific structural features, such as the anthracene moiety and the piperazine ring. These features contribute to its distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

(E)-1-anthracen-9-yl-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-22-10-12-23(13-11-22)21-15-20-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)20/h2-9,14-15H,10-13H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLSHLOOPLHLOR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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